
6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
“6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 2,4-dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms at the 2nd and 4th positions .
Synthesis Analysis
While specific synthesis methods for “6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine” are not available, similar compounds have been synthesized through various methods. For instance, 2,4-diaminopyrimidine core-based derivatives have been synthesized and evaluated for their anti-tubercular activities .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine” would be characterized by the presence of a pyrimidine ring and a 2,4-dichlorophenyl group. Theoretical investigations of similar compounds have been conducted using high-level density functional theory (DFT) methods .
Applications De Recherche Scientifique
Antinociceptive Activities
The compound has been studied for its potential antinociceptive effects, which could be beneficial in pain management. Research suggests that derivatives of this compound may have applications in creating new pain relief medications .
Agriculture Fungicide Impurity
It is identified as an impurity in the fungicide hexaconazole, which is used to control fungal diseases in plants. Understanding its role as an impurity can help improve the safety and efficacy of agricultural fungicides.
Breast Cancer Treatment
A derivative of this compound has been discovered as a potent and selective Estrogen Receptor Degrader (SERD), which is significant for the treatment of estrogen receptor-positive breast cancer .
Propriétés
IUPAC Name |
6-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c1-6-15-10(5-11(14)16-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMQGVNXUFEQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
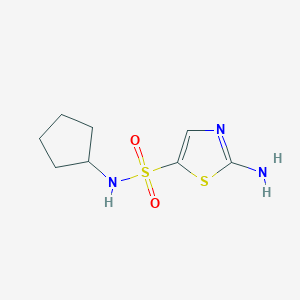
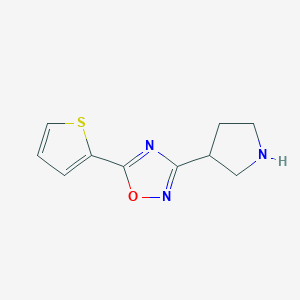

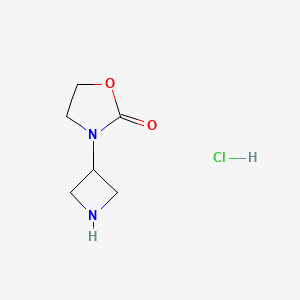
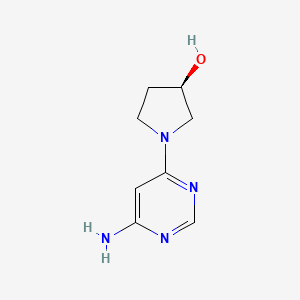
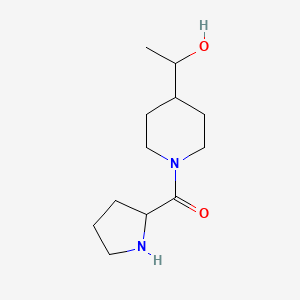
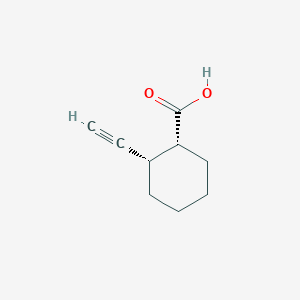

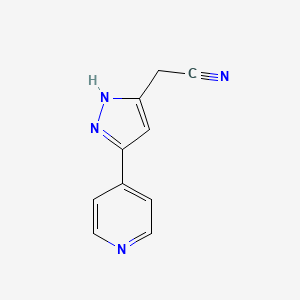
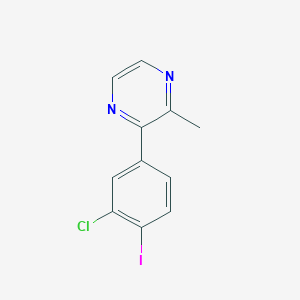
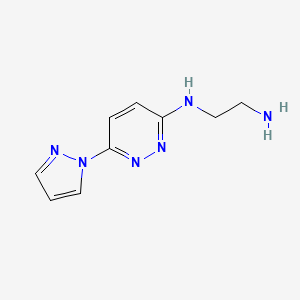
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)
![1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1488599.png)